2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide
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Overview
Description
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-pyridin-4-ylthiazole with piperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Research: It serves as a probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine: Similar structure but lacks the dihydrobromide component.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Contains a benzoimidazole ring instead of a thiazole ring.
Uniqueness
2-Piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide is unique due to its combination of piperidine, pyridine, and thiazole rings, which confer specific electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activity .
Properties
IUPAC Name |
2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2BrH/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKOISBVMZWURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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